5-fluoro-N-phenylpyrimidin-4-amine
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Overview
Description
5-fluoro-N-phenylpyrimidin-4-amine is a fluorinated pyrimidine derivative. Pyrimidines are an important class of heterocyclic compounds that play a crucial role in various biological processes, including being a core structure in many drug molecules.
Preparation Methods
The synthesis of 5-fluoro-N-phenylpyrimidin-4-amine typically involves the introduction of a fluorine atom into the pyrimidine ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom. The reaction conditions often involve the use of solvents like acetonitrile and a base such as potassium carbonate .
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
5-fluoro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like water radical cations and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
5-fluoro-N-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-fluoro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for DNA replication and repair in cancer cells . This inhibition leads to the disruption of DNA synthesis and ultimately induces cell death in cancer cells .
Comparison with Similar Compounds
5-fluoro-N-phenylpyrimidin-4-amine can be compared with other fluorinated pyrimidine derivatives, such as:
5-fluorouracil: A widely used anticancer agent that inhibits thymidylate synthase.
2-chloro-5-fluoro-N-phenylpyrimidin-4-amine: Another fluorinated pyrimidine with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H8FN3 |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-fluoro-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C10H8FN3/c11-9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h1-7H,(H,12,13,14) |
InChI Key |
IDXXDNYBVUHCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC=C2F |
Origin of Product |
United States |
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